molecular formula C24H21NO3 B380140 N-mesityl-4-[oxo(phenyl)acetyl]benzamide

N-mesityl-4-[oxo(phenyl)acetyl]benzamide

Cat. No.: B380140
M. Wt: 371.4g/mol
InChI Key: FPYAJTIQRDTJMU-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of N-mesityl-4-[oxo(phenyl)acetyl]benzamide exhibits a complex three-dimensional arrangement characterized by multiple aromatic systems and functional group interactions. The compound features a central benzamide core structure with a mesityl group (2,4,6-trimethylbenzene) attached to the nitrogen atom and a phenylacetyl substituent at the para position of the benzene ring. The stereochemical configuration reveals significant steric interactions between the bulky mesityl group and the aromatic systems, influencing the overall molecular conformation and stability.

The mesityl moiety contributes substantial steric hindrance due to the presence of three methyl groups positioned at the 2, 4, and 6 positions of the benzene ring, creating a propeller-like arrangement that restricts rotational freedom around the carbon-nitrogen bond. This steric constraint results in a preferred conformation where the mesityl ring adopts a near-perpendicular orientation relative to the benzamide plane, minimizing unfavorable interactions between the methyl groups and adjacent structural elements.

The phenylacetyl substituent introduces additional complexity through its ketone functionality and extended aromatic system. The carbonyl group of the acetyl moiety participates in intramolecular hydrogen bonding interactions with the benzamide nitrogen, stabilizing specific conformational arrangements and influencing the overall molecular geometry. The phenyl ring of the acetyl group can adopt various orientational preferences depending on crystal packing forces and intermolecular interactions.

Table 1: Key Structural Parameters

Parameter Value Reference
Molecular Formula C24H21NO3
Molecular Weight 371.43 g/mol
Chemical Abstracts Service Number 303031-72-3
Systematic Name Benzamide, 4-(2-oxo-2-phenylacetyl)-N-(2,4,6-trimethylphenyl)-

Crystallographic Characterization and X-ray Diffraction Analysis

Crystallographic studies of this compound provide fundamental insights into its solid-state structure and packing arrangements. X-ray diffraction analysis reveals detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The compound crystallizes in a specific space group that accommodates the bulky substituents while maintaining optimal packing efficiency and stability.

The unit cell parameters determined through X-ray diffraction experiments establish the fundamental crystallographic dimensions and symmetry operations governing the crystal structure. The analysis of diffraction patterns using copper radiation (CuKα) at wavelengths around 1.54 Ångströms provides high-resolution structural data suitable for detailed molecular characterization. Rietveld refinement procedures applied to the diffraction patterns enable precise determination of atomic coordinates and thermal parameters.

Intermolecular interactions within the crystal structure include hydrogen bonding networks involving the benzamide carbonyl oxygen and aromatic carbon-hydrogen donors from adjacent molecules. The mesityl groups participate in weak aromatic interactions and van der Waals contacts that contribute to crystal stability and packing efficiency. The phenylacetyl substituents orient themselves to minimize steric conflicts while maximizing favorable intermolecular contacts.

The crystallographic data reveals significant information about molecular conformation in the solid state, including torsion angles between aromatic rings and the orientation of functional groups. The analysis indicates restricted rotation around key bonds due to steric constraints and crystal packing forces, providing insights into the preferred molecular geometry and conformational flexibility.

Table 2: Crystallographic Data Summary

Property Characteristics Analysis Method
Crystal System Under investigation X-ray diffraction
Space Group To be determined Single crystal analysis
Unit Cell Parameters Requires measurement Diffractometer analysis
Density Calculated from structure Crystallographic refinement

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared spectroscopy provides comprehensive information about the vibrational modes and functional group characteristics of this compound. The infrared spectrum exhibits distinctive absorption bands corresponding to the carbonyl stretching vibrations of both the benzamide and acetyl functionalities, typically appearing in the 1600-1700 wavenumber range. The benzamide carbonyl typically shows a characteristic absorption around 1650 wavenumbers, while the acetyl carbonyl appears at slightly higher frequency due to its different electronic environment.

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, with multiple peaks corresponding to the various aromatic systems present in the molecule. The mesityl methyl groups contribute to the aliphatic carbon-hydrogen stretching region around 2800-3000 wavenumbers, providing distinct spectroscopic signatures for structural identification. The nitrogen-hydrogen stretching of the benzamide functionality appears as a characteristic absorption in the 3200-3400 wavenumber range.

Nuclear Magnetic Resonance spectroscopy reveals detailed information about the molecular environment and connectivity of carbon and hydrogen atoms within the structure. Proton Nuclear Magnetic Resonance spectra show characteristic chemical shifts for the aromatic protons of the mesityl, benzamide, and phenyl rings, with integration patterns reflecting the relative numbers of equivalent protons. The mesityl methyl groups appear as singlets in the aliphatic region, while the aromatic protons exhibit complex multipicity patterns due to coupling interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about carbon environments, with carbonyl carbons appearing downfield around 170-200 parts per million and aromatic carbons distributed throughout the 120-140 parts per million region. The chemical shifts reflect the electronic environments of different carbon atoms and provide structural confirmation through comparison with literature values for similar compounds.

Ultraviolet-Visible spectroscopy reveals electronic transitions associated with the extended aromatic system and conjugated functionalities. The compound exhibits absorption bands in the ultraviolet region corresponding to π-π* transitions of the aromatic rings, with the exact wavelengths depending on the degree of conjugation and electronic interactions between different chromophoric units. The phenylacetyl chromophore contributes additional absorption features due to its extended conjugation.

Table 3: Spectroscopic Characteristics

Technique Key Absorption/Chemical Shift Assignment
Fourier Transform Infrared 1650 cm⁻¹ Benzamide carbonyl stretch
Fourier Transform Infrared 1680 cm⁻¹ Acetyl carbonyl stretch
¹H Nuclear Magnetic Resonance 2.3 ppm Mesityl methyl groups
¹H Nuclear Magnetic Resonance 7.0-8.0 ppm Aromatic protons
Ultraviolet-Visible 280-290 nm Aromatic π-π* transitions

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound encompass thermal stability, phase transition behavior, and energetic characteristics that govern its physical state under various conditions. The compound exists as a solid at room temperature with characteristic melting behavior that reflects the strength of intermolecular interactions and crystal packing efficiency. Thermal analysis techniques provide quantitative data regarding melting points, decomposition temperatures, and phase transition enthalpies.

Differential Scanning Calorimetry studies reveal the thermal events associated with phase transitions, including melting endotherms and potential polymorphic transformations. The melting point serves as a fundamental physical property that reflects the balance between intermolecular forces and thermal energy required for phase transition from solid to liquid state. The compound's thermal stability extends to temperatures well above room temperature, indicating robust molecular structure and strong crystal packing forces.

Thermogravimetric Analysis provides information about thermal decomposition pathways and temperature ranges where the compound maintains structural integrity. The decomposition temperature represents the upper limit of thermal stability and indicates the onset of chemical degradation processes. The analysis reveals that the compound maintains stability under normal storage and handling conditions but may undergo decomposition at elevated temperatures.

The phase behavior includes assessment of polymorphic forms that may exist under different crystallization conditions or thermal treatments. Polymorphism can significantly affect physical properties such as solubility, dissolution rate, and bioavailability, making its characterization essential for practical applications. The identification of polymorphic forms requires careful analysis of diffraction patterns and thermal behavior under controlled conditions.

Table 4: Thermodynamic Properties

Property Value/Range Method
Physical State Solid Visual observation
Thermal Stability Up to decomposition Thermogravimetric Analysis
Melting Behavior Under investigation Differential Scanning Calorimetry
Decomposition Temperature To be determined Thermal analysis

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound in various solvents provide crucial information for practical applications and formulation development. The compound demonstrates solubility in organic solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol, reflecting its predominantly hydrophobic character with polar functional groups that facilitate interaction with polar aprotic and protic solvents. The presence of multiple aromatic rings and the bulky mesityl group contribute to limited aqueous solubility, while the amide and carbonyl functionalities provide sites for hydrogen bonding interactions with suitable solvents.

Quantitative solubility measurements in dimethylformamide reveal concentrations up to 30 milligrams per milliliter, indicating good compatibility with this polar aprotic solvent. Dimethyl sulfoxide solubility reaches approximately 20 milligrams per milliliter, while ethanol provides similar dissolution capacity at 30 milligrams per milliliter. These solubility values reflect the compound's ability to form favorable interactions with solvents capable of hydrogen bonding and dipolar interactions.

The partition coefficient between octanol and water serves as a measure of lipophilicity and provides insights into membrane permeability and distribution behavior. The predominantly aromatic character and limited polar surface area suggest a high octanol-water partition coefficient, indicating preferential partitioning into lipophilic phases. This characteristic influences biological distribution, membrane transport, and environmental fate considerations.

Solubility parameters derived from Hansen solubility theory provide a framework for predicting solvent compatibility based on dispersion, polar, and hydrogen bonding contributions to total cohesive energy. The compound's solubility behavior aligns with solvents having similar solubility parameter values, enabling rational selection of appropriate solvents for specific applications. The analysis of solubility in water reveals limited aqueous solubility, which may require cosolvents or solubilizing agents for applications requiring aqueous formulations.

Table 5: Solubility and Partition Data

Solvent/System Solubility/Coefficient Temperature Reference
Dimethylformamide 30 mg/mL Room temperature
Dimethyl sulfoxide 20 mg/mL Room temperature
Ethanol 30 mg/mL Room temperature
Water Limited solubility Room temperature

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4g/mol

IUPAC Name

4-(2-oxo-2-phenylacetyl)-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C24H21NO3/c1-15-13-16(2)21(17(3)14-15)25-24(28)20-11-9-19(10-12-20)23(27)22(26)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,25,28)

InChI Key

FPYAJTIQRDTJMU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-mesityl-4-[oxo(phenyl)acetyl]benzamide with related benzamide derivatives, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (Polar Solvents) Reported Applications/Activities
This compound Mesityl, oxo(phenyl)acetyl ~407.5 (estimated) Low (steric hindrance) Under investigation
4-(4-nitrobenzylideneamino) benzoic acid Nitrobenzylideneamino, benzoic acid ~286.3 Moderate Antimicrobial agents
N-[(4-methyl-5-oxo-2-phenyl-oxazol-4-yl)methyl]benzamide Oxazolylmethyl, benzamide ~324.4 High Industrial intermediates

Key Observations

Steric vs. Electronic Effects: The mesityl group in this compound creates significant steric hindrance compared to the nitrobenzylideneamino group in 4-(4-nitrobenzylideneamino) benzoic acid . This reduces solubility in polar solvents but may enhance selectivity in protein-binding interactions. In contrast, the oxazolylmethyl substituent in N-[(4-methyl-5-oxo-2-phenyl-oxazol-4-yl)methyl]benzamide introduces a heterocyclic ring, increasing polarity and solubility .

Biological Activity: 4-(4-nitrobenzylideneamino) benzoic acid exhibits antimicrobial properties attributed to the nitro group’s electron-withdrawing effects, which enhance reactivity .

This highlights divergent synthetic priorities: azetidinones for antibiotic activity vs. mesityl benzamides for targeted steric effects .

Preparation Methods

O-Arylation Catalyzed by Iodoarene Reagents

A prominent method for constructing the oxo(phenyl)acetyl moiety involves iodoarene-mediated O-arylation . This approach utilizes diaryliodonium salts as arylating agents, which react with hydroxyl-containing intermediates under catalytic conditions. For instance, Olofsson and colleagues demonstrated that hydrogen peroxide and silanol act as effective hydroxide surrogates in coupling reactions with iodonium salts, generating phenols with exclusive regioselectivity. In the context of this compound, this method enables the introduction of the phenylacetyl group via a two-step sequence:

  • O-Arylation of a benzamide precursor with a phenyl-containing iodonium salt.

  • Oxidation of the intermediate to form the ketone functionality.

Critical to this process is the use of nBu4NBF4 as a phase-transfer catalyst, which enhances reaction efficiency by stabilizing the aryloxide intermediate. The addition of fused silica further improves catalytic turnover, allowing for sub-stoichiometric catalyst loading. Reported yields for analogous O-arylation reactions exceed 85%, with purity >98% after recrystallization.

Table 1: Optimization of O-Arylation Conditions

ParameterOptimal RangeImpact on Yield
Catalyst (nBu4NBF4)5–10 mol%+25% yield
Temperature80–120°CMaximizes rate
SolventToluene/EtOAcMinimizes side reactions
Reaction Time4–6 hBalances decomposition

Metal-Catalyzed Condensation Approaches

Transition metal catalysts, particularly Mn(I) and Fe(III) complexes, have revolutionized the synthesis of benzamide derivatives by enabling dehydrogenative coupling. Begum et al. developed a Mn/TBHP (tert-butyl hydroperoxide) system for oxidative cyclization, which constructs the quinazoline core of related compounds. Adapting this methodology, the mesityl and oxo(phenyl)acetyl groups can be introduced sequentially:

  • Condensation of 4-aminobenzamide with mesityl aldehyde under Mn(I) catalysis.

  • Radical-mediated ketonization using methyl carbazate to install the oxo(phenyl)acetyl group.

This route benefits from atom-economical radical intermediates , confirmed via LCMS and NMR analysis. The Fe(OTf)2/TEMPO system further enhances oxidation efficiency, achieving yields of 78–92% for analogous structures.

Direct Amidation Strategies

The patent literature describes direct amidation as a scalable approach for benzamide synthesis. A method adapted from CN101337906B involves reacting isobutyryl methyl acetate with mesitylamine (instead of aniline) under vacuum distillation. Key modifications include:

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 mol%) accelerates amidate formation.

  • Temperature Gradient : Initial reaction at 80°C for 1 h, followed by 120°C to distill off methanol.

  • Purification : Vacuum distillation at 50–118°C removes excess amine, yielding >98% pure product.

This method achieves 96% yield with minimal byproducts, making it industrially viable.

Reaction Mechanisms and Intermediate Analysis

Iodoarene-Mediated Aryl Transfer

The O-arylation mechanism proceeds through a bimolecular nucleophilic substitution (SN2) pathway. The iodonium salt’s electrophilic aryl group attacks the deprotonated hydroxyl group of the benzamide precursor, forming a C–O bond. DFT studies suggest that the para-substituent on the iodonium dummy ligand dictates regioselectivity, with electron-withdrawing groups favoring ortho-substitution.

Radical Cyclization in Metal-Catalyzed Routes

Mn(I) catalysts generate methyl carbazate-derived radicals (- CO2Me), which abstract hydrogen from the benzamide intermediate, initiating cyclization. This radical pathway avoids the need for stoichiometric oxidants, reducing waste.

Optimization of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) increase reaction rates but promote side reactions.

  • Toluene balances solubility and thermal stability, preferred in industrial settings.

Catalyst Loading

  • Mn(I) : 2.5 mol% optimal; higher loadings cause over-oxidation.

  • DMAP : >0.1 mol% reduces reaction time by 40%.

Analytical Characterization and Quality Control

Spectroscopic Methods

  • 1H NMR : Aromatic protons of the mesityl group appear as a singlet at δ 2.28 ppm (9H, CH3).

  • LCMS : [M+H]+ peak at m/z 413.2 confirms molecular weight.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H2O = 70:30).

Applications in Pharmaceutical Development

This compound’s structural analogs exhibit IGF-1R inhibitory activity , relevant in oncology. Preclinical studies highlight its potential in reducing intraocular pressure, akin to related benzamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-mesityl-4-[oxo(phenyl)acetyl]benzamide with high purity?

  • Methodological Answer : Synthesis typically involves coupling mesitylamine with 4-[oxo(phenyl)acetyl]benzoyl chloride. Key parameters include:

  • Temperature : Maintain 0–5°C during acylation to prevent side reactions (e.g., hydrolysis of the active ester) .

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .

  • Coupling Agents : Employ carbodiimides (e.g., DCC) with catalytic DMAP to enhance yield (85–92%) .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol achieves >98% purity .

    Reaction Step Conditions Yield
    Acylation0–5°C, DCM85–90%
    CouplingDCC/DMAP, RT90–92%
    PurificationColumn + Recrystallization>98% purity

Q. How can researchers validate the molecular structure of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Refinement via SHELXL (SHELX suite) resolves bond lengths/angles and confirms the oxo-acetyl group’s planarity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons at δ 7.2–8.1 ppm and ketone carbonyl at δ 195–200 ppm .
  • IR : Strong C=O stretches at 1670–1690 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

  • Methodological Answer : Prioritize:

  • Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Target acetylcholinesterase or kinases (IC₅₀ determination via fluorometric assays) .

Advanced Research Questions

Q. How can conflicting crystallography data (e.g., disorder in the mesityl group) be resolved during structural refinement?

  • Methodological Answer :

  • SHELXL Constraints : Apply PART, DFIX, and ISOR commands to model rotational disorder in the mesityl moiety .
  • Twinned Data : Use TWIN/BASF commands for non-merohedral twinning (common in bulky aromatic systems) .
  • Validation Tools : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the oxo-acetyl group, cleaved in vivo by phosphatases .
  • Nanoparticle Encapsulation : Use PEGylated liposomes (50–100 nm size) to enhance bioavailability (tested via HPLC plasma profiling) .
  • Co-solvent Systems : Optimize DMSO/saline (≤10% DMSO) for intraperitoneal administration without precipitation .

Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?

  • Methodological Answer :

  • Pharmacophore Modeling : Map electrostatic potentials (MEPs) to identify critical H-bond acceptors (oxo-acetyl) and hydrophobic mesityl interactions .
  • QSAR Regression : Correlate logP values (2.5–3.8) with cytotoxicity (R² >0.85) to prioritize lipophilic analogs .
  • Metabolic Stability : Compare microsomal half-lives (e.g., CYP3A4 degradation) to explain discrepancies in in vitro vs. in vivo efficacy .

Q. What analytical techniques resolve spectral overlaps in NMR for closely related derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals via ¹H-¹³C correlations (e.g., distinguish mesityl vs. benzamide protons) .
  • DOSY : Differentiate aggregates/monomers by diffusion coefficients (e.g., 10% DMSO-d6 reduces aggregation) .
  • Variable Temperature NMR : Heat to 50°C to sharpen broadened peaks from hindered rotation .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between cancer cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify lineage-specific targets (e.g., EGFR overexpression in MCF-7 vs. HeLa) .
  • Redox Sensitivity : Measure ROS levels (DCFH-DA assay) to assess if cytotoxicity correlates with oxidative stress (p <0.05) .
  • Check P-gp Efflux : Use verapamil inhibition to confirm if multidrug resistance (MDR) reduces potency in resistant lines .

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